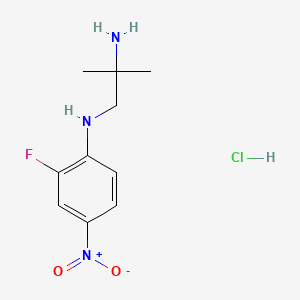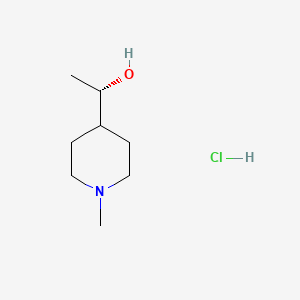
(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride, also known as (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl, is a synthetic compound that is used for a variety of scientific applications. It is a chiral compound with a molecular weight of 192.63 g/mol, and is a white crystalline solid at room temperature. It has a melting point of 158-160 °C and a boiling point of 197-199 °C. (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl is most commonly used as a reagent in organic synthesis, and is also used in the synthesis of other compounds.
科学的研究の応用
(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as well as a starting material for the synthesis of other compounds. It is also used in the synthesis of chiral compounds, which are important in the field of medicinal chemistry. In addition, (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl is used in the synthesis of fluorescent dyes, which are used in biological and chemical research.
作用機序
The mechanism of action of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl is not fully understood. However, it is believed to act as a proton donor in the presence of a strong base, such as sodium hydride. This proton donation allows the compound to react with other molecules, such as ethyl chloroformate, which is used in the synthesis of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl are not well understood. However, it is believed to be non-toxic and non-irritating to the skin and eyes. It is also believed to be non-carcinogenic and non-mutagenic.
実験室実験の利点と制限
The main advantage of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl is that it is relatively easy to synthesize and can be used in a variety of scientific research applications. Additionally, it is non-toxic and non-irritating, making it a safe reagent to use in laboratory experiments. However, it is important to note that the compound has a low solubility in water, making it difficult to use in certain types of experiments.
将来の方向性
The future of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl is promising. Further research is needed to better understand its biochemical and physiological effects, as well as its potential applications in medicinal chemistry. Additionally, research is needed to explore new methods of synthesis and to develop new uses for the compound. Additionally, research is needed to explore the potential of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl as a chiral catalyst, as well as its potential for use in drug development. Finally, research is needed to explore the potential of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl as a fluorescent dye.
合成法
(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl can be synthesized using several different methods. One of the most common methods is the reaction of 1-methylpiperidine with ethyl chloroformate in the presence of triethylamine. This reaction produces the desired compound in high yield, with the reaction taking place at room temperature. Another method for the synthesis of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl is the reaction of 1-methylpiperidine with ethyl chloroformate in the presence of a strong base such as sodium hydride. This reaction is carried out at higher temperatures and yields the desired compound in lower yields.
特性
IUPAC Name |
(1S)-1-(1-methylpiperidin-4-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(10)8-3-5-9(2)6-4-8;/h7-8,10H,3-6H2,1-2H3;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRTVPFVKMRDNI-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCN(CC1)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-tert-butyl 1-methyl 5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1,7-dicarboxylate](/img/structure/B6608104.png)
![tert-butyl N-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamate hydrochloride](/img/structure/B6608110.png)
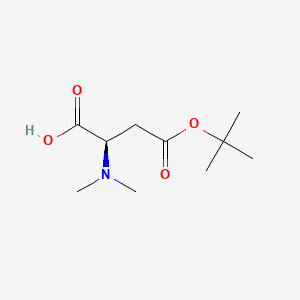
![N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamide hydrochloride](/img/structure/B6608119.png)
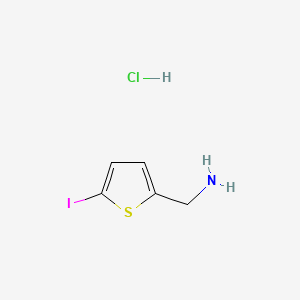
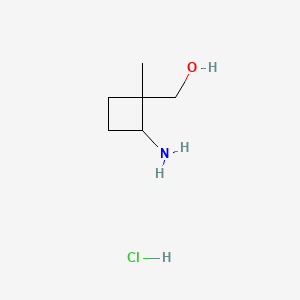
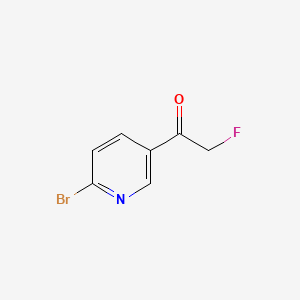
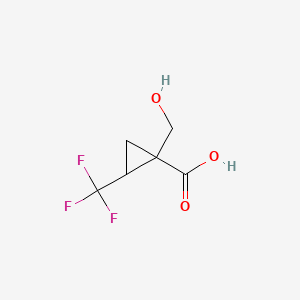
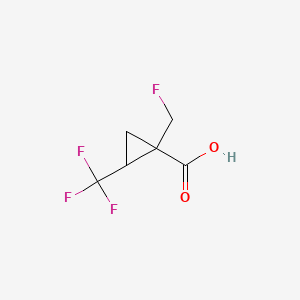
![6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione](/img/structure/B6608161.png)

![(1R,5S)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6608180.png)
![lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B6608184.png)
